2,2-Difluoro-5-iodobenzo[d][1,3]dioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-5-iodobenzo[d][1,3]dioxole is an organic compound with the molecular formula C7H3F2IO2 It is a derivative of benzo[d][1,3]dioxole, where two fluorine atoms and one iodine atom are substituted at the 2, 2, and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-5-iodobenzo[d][1,3]dioxole typically involves the iodination of 2,2-difluorobenzo[d][1,3]dioxole. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to achieve the desired substitution .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed to meet industrial standards .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are commonly used.
Major Products:
Scientific Research Applications
2,2-Difluoro-5-iodobenzo[d][1,3]dioxole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Difluoro-5-iodobenzo[d][1,3]dioxole is primarily based on its ability to undergo various chemical reactions. Its molecular targets and pathways involve interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds. The presence of fluorine and iodine atoms enhances its reactivity and selectivity in these reactions .
Similar Compounds:
2,2-Difluoro-4-iodobenzo[d][1,3]dioxole: Similar in structure but with the iodine atom at the 4 position.
5-Iodobenzo[d][1,3]dioxole: Lacks the fluorine atoms, making it less reactive in certain reactions.
2,2-Difluoro-5-bromobenzo[d][1,3]dioxole: Bromine substitution instead of iodine, leading to different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. These features make it a valuable compound in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C7H3F2IO2 |
---|---|
Molecular Weight |
284.00 g/mol |
IUPAC Name |
2,2-difluoro-5-iodo-1,3-benzodioxole |
InChI |
InChI=1S/C7H3F2IO2/c8-7(9)11-5-2-1-4(10)3-6(5)12-7/h1-3H |
InChI Key |
UXDJLBBFLAUBGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)OC(O2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.